molecular formula C10H10BrClO B1615899 4-(4-Bromophenyl)butanoyl chloride CAS No. 6628-03-1

4-(4-Bromophenyl)butanoyl chloride

Cat. No.: B1615899
CAS No.: 6628-03-1
M. Wt: 261.54 g/mol
InChI Key: QMAWCTRRPJNDBJ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)butanoyl chloride (CAS 6628-03-1) is an organobromine acyl chloride with the molecular formula C₁₀H₁₀BrClO and a molecular weight of 261.54 g/mol . Its structure consists of a four-carbon aliphatic chain terminated by a reactive chloride group, linked to a para-brominated benzene ring. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic compounds targeting biological pathways (e.g., IMPDH inhibitors) . Key properties include high reactivity toward nucleophiles and moisture sensitivity, necessitating anhydrous handling.

Properties

CAS No.

6628-03-1

Molecular Formula

C10H10BrClO

Molecular Weight

261.54 g/mol

IUPAC Name

4-(4-bromophenyl)butanoyl chloride

InChI

InChI=1S/C10H10BrClO/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2

InChI Key

QMAWCTRRPJNDBJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCCC(=O)Cl)Br

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)Cl)Br

Other CAS No.

6628-03-1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes critical differences between 4-(4-bromophenyl)butanoyl chloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Reactivity
This compound C₁₀H₁₀BrClO 261.54 Four-carbon chain, para-bromo phenyl Amide/ester synthesis; IMPDH inhibitor precursors
3-(4-Bromophenyl)propanoyl chloride C₉H₈BrClO 247.52 Three-carbon chain, para-bromo phenyl Shorter chain may reduce lipophilicity
4-Bromophenylacetyl chloride C₈H₆BrClO 225.49 Two-carbon chain (acetyl), para-bromo phenyl Smaller analogs for compact molecular designs
4-[(4-Bromophenyl)sulfonyl]benzoyl chloride C₁₃H₁₀BrClO₃S 375.69 Sulfonyl-benzoyl hybrid, para-bromo phenyl Cytotoxic oxazole derivatives
4-(4-Bromophenyl)butanoic acid C₁₀H₁₁BrO₂ 243.10 Carboxylic acid precursor Converted to acyl chloride for further reactions
2-(4-Chloro-3-methylphenoxy)butanoyl chloride C₁₁H₁₂Cl₂O₂ 247.12 Phenoxy ether substituent, chloro-methyl groups Altered electronic effects for niche reactivity

Reactivity and Functional Group Analysis

  • Chain Length: The four-carbon chain in this compound provides balanced lipophilicity, enhancing membrane permeability in bioactive compounds compared to shorter analogs like 4-bromophenylacetyl chloride (two carbons) . 3-(4-Bromophenyl)propanoyl chloride (three carbons) may exhibit faster reaction kinetics due to reduced steric hindrance but lower bioavailability .
  • Substituent Effects: The sulfonyl group in 4-[(4-bromophenyl)sulfonyl]benzoyl chloride introduces strong electron-withdrawing effects, increasing electrophilicity and stability in heterocyclic syntheses (e.g., oxazolones) .
  • Functional Group Interconversion: The carboxylic acid precursor, 4-(4-bromophenyl)butanoic acid (mp 67°C, bp 176°C at 3 mmHg), is converted to the acyl chloride using thionyl chloride, a standard method for enhancing reactivity .

Preparation Methods

Clemmensen Reduction Followed by Chlorination

This two-step method is the most widely reported approach for synthesizing 4-(4-Bromophenyl)butanoyl chloride.

Step 1: Synthesis of 4-(4-Bromophenyl)butanoic Acid
The carboxylic acid precursor is synthesized via Clemmensen reduction of 3-(4-bromobenzoyl)propionic acid.

Reaction Conditions :

Mechanism : The ketone group in 3-(4-bromobenzoyl)propionic acid is reduced to a methylene group, forming 4-(4-bromophenyl)butanoic acid.

Step 2: Conversion to Acyl Chloride
The acid is treated with a chlorinating agent to form the acyl chloride.

Reagents :

Conditions :

  • Solvent : Anhydrous dichloromethane (DCM) or toluene
  • Temperature : Reflux (40–80°C)
  • Duration : 2–6 hours
  • Work-up : Excess reagent removed via distillation or evaporation

Typical Yield : 85–95% (theoretical, based on analogous reactions).

Direct Friedel-Crafts Acylation (Alternative Route)

While less common, Friedel-Crafts acylation can be employed if the aromatic substrate is electron-rich.

Reaction Setup :

Limitations :

  • Low regioselectivity due to the deactivating effect of the bromine substituent.
  • Requires harsh conditions, leading to side reactions (e.g., polyacylation).

Alternative Chlorination Methods

Method Reagents Conditions Advantages Disadvantages
Thionyl Chloride SOCl₂, catalytic DMF Reflux, anhydrous DCM High purity, minimal byproducts SOCl₂ is corrosive and toxic
Oxalyl Chloride (COCl)₂, DMF Room temperature, inert atmosphere Mild conditions, easy work-up Expensive reagent
PCl₅ PCl₅ Reflux, toluene High reactivity Generates POCl₃, requires careful handling

Reaction Optimization and Industrial Considerations

Key Parameters:

  • Moisture Control : Essential to prevent hydrolysis of the acyl chloride.
  • Catalyst Use : DMF accelerates chlorination by forming a reactive Vilsmeier-Haack complex.
  • Purification : Distillation under reduced pressure or crystallization from non-polar solvents (e.g., hexane).

Scale-Up Challenges:

  • Safety : SOCl₂ and PCl₅ require specialized handling due to toxicity and corrosivity.
  • Cost-Efficiency : Thionyl chloride is preferred industrially for its balance of cost and reactivity.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4-(4-Bromophenyl)butanoyl chloride?

  • Answer : The most common method involves converting 4-(4-Bromophenyl)butanoic acid to its acyl chloride derivative using thionyl chloride (SOCl₂). The reaction is typically conducted under reflux conditions in anhydrous toluene or dichloromethane, followed by vacuum distillation to remove excess SOCl₂. This method achieves yields >95% with high purity when optimized . Alternative approaches include using oxalyl chloride with catalytic DMF, though this requires stricter moisture control.

Q. How is this compound characterized for structural confirmation?

  • Answer : Key characterization techniques include:

  • FT-IR Spectroscopy : Peaks at ~1779 cm⁻¹ (C=O stretch of acyl chloride) and ~647 cm⁻¹ (C-Br stretch) confirm functional groups .
  • NMR (¹H/¹³C) : Aromatic protons (δ 7.2–7.6 ppm), methylene protons adjacent to the carbonyl (δ 2.5–3.0 ppm), and downfield-shifted carbonyl carbon (δ ~170 ppm) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks at m/z 261 (M⁺) and fragment ions at m/z 183 (loss of COCl) validate the structure .

Q. What safety precautions are critical when handling this compound?

  • Answer : Due to its reactivity as an acyl chloride:

  • Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of HCl fumes released during hydrolysis.
  • Store under inert gas (argon/nitrogen) at –20°C to prevent moisture-induced degradation .

Advanced Questions

Q. How do reaction conditions (solvent, temperature, catalyst) impact the synthesis of this compound?

  • Answer :

  • Solvent : Polar aprotic solvents (e.g., toluene) enhance SOCl₂ reactivity compared to non-polar alternatives.
  • Temperature : Reflux (~110°C) ensures complete conversion but may degrade thermally sensitive substrates; lower temperatures (40–60°C) with extended reaction times are viable for labile precursors .
  • Catalysts : Catalytic DMF accelerates reactions via intermediate iminium chloride formation but risks over-chlorination if not carefully controlled .
    • Data Contradiction Note : One study reported 85% yield in dichloromethane vs. 95% in toluene, attributed to solvent polarity effects on intermediate stability .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis, dimerization) during synthesis?

  • Answer :

  • Moisture Control : Rigorous drying of glassware and solvents (e.g., molecular sieves) prevents hydrolysis to the carboxylic acid.
  • Stoichiometry : Excess SOCl₂ (1.5–2.0 eq.) ensures complete conversion while minimizing residual acid.
  • Purification : Short-path distillation under reduced pressure (<1 mmHg) removes unreacted reagents and prevents dimerization .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilicity : The carbonyl carbon’s partial positive charge (+0.45 e) indicates high susceptibility to nucleophilic attack.
  • Steric Effects : The 4-bromophenyl group’s para orientation minimizes steric hindrance, favoring SN2 mechanisms over SN1 .
    • Experimental Validation : Kinetic studies show a 10-fold rate increase in reactions with primary amines vs. secondary amines, aligning with computational predictions .

Q. What are the challenges in analyzing trace impurities in this compound via HPLC?

  • Answer : Common impurities include:

  • Residual 4-(4-Bromophenyl)butanoic acid : Detectable via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water).
  • Dimerization Byproducts : Use size-exclusion chromatography (SEC) or MALDI-TOF for high-MW species.
    • Limitation : Acyl chlorides often degrade during LC-MS analysis; derivatization (e.g., conversion to methyl esters) is recommended for accurate quantification .

Methodological Tables

Table 1 : Comparative Synthetic Yields Under Different Conditions

SolventTemperature (°C)CatalystYield (%)Purity (%)Source
Toluene110None9599
DCM40DMF8597
THF60None7895

Table 2 : Key Spectral Data for Structural Confirmation

TechniqueKey SignalsInterpretationSource
FT-IR1779 cm⁻¹, 647 cm⁻¹C=O (acyl chloride), C-Br
¹H NMRδ 7.4 (d, 2H), δ 2.8 (t, 2H)Aromatic H, CH₂ near carbonyl
¹³C NMRδ 170 (C=O), δ 131 (C-Br)Carbonyl carbon, brominated aryl

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